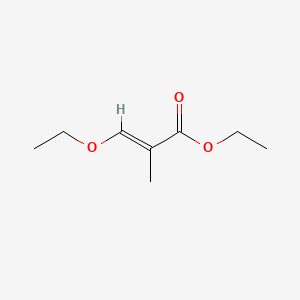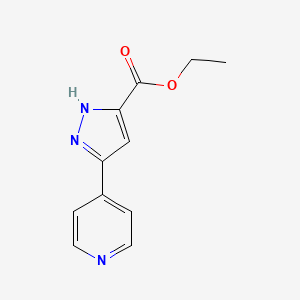
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyridine derivatives with pyrazole precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The esterification of the carboxylic acid group with ethanol under acidic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
- Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
911461-42-2 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
ethyl 5-pyridin-4-ylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-3-5-12-6-4-8/h3-6,9-10,13-14H,2,7H2,1H3 |
Clave InChI |
RVRPEOOCDFFTIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=NC=C2 |
SMILES canónico |
CCOC(=O)C1CC(NN1)C2=CC=NC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)

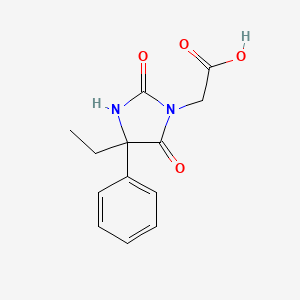
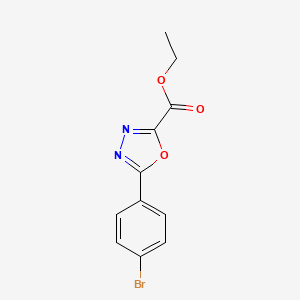
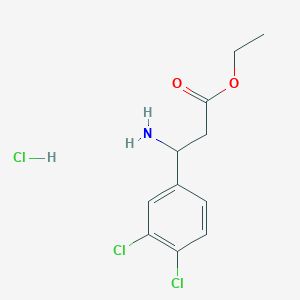
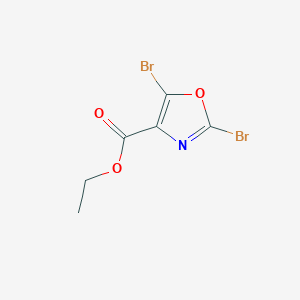
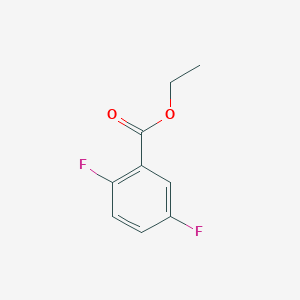
![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)
![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)

